1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(2,6-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-17-5-4-6-18(2)22(17)27-16-20(25)15-23-11-13-24(14-12-23)19-7-9-21(26-3)10-8-19;;/h4-10,20,25H,11-16H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXETURAPMZFHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form the corresponding phenoxy intermediate.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting 4-methoxyphenylamine with piperazine under controlled conditions.
Coupling Reaction: The phenoxy intermediate is then coupled with the piperazine derivative using a suitable coupling agent, such as a carbodiimide, to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a chemical compound with a structure that combines a piperazine moiety with phenolic and propanol components. It has potential uses in neuroscience and psychopharmacology because it interacts with various neurotransmitter systems. Studies suggest it affects serotonin and dopamine pathways, which could help treat anxiety, depression, or schizophrenia.
Interaction Studies
Interaction studies of 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride, focus on its binding affinity and activity at various receptors. Such studies are crucial for determining the therapeutic potential and safety profile of the compound.
Structural Similarity
Several compounds share structural similarities with 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride.
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | Contains a similar piperazine core but differs in the alkyl side chain. | Exhibits strong α1 adrenoceptor antagonism. |
| (+/-)-1-(2,6-Dimethylphenoxy)-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride | Shares structural motifs but varies in substituents on the phenyl rings. | Demonstrates unique binding profiles. |
| 1-(2-Chloro-3-methylphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride | Similar piperazine structure with different halogenated substituents. | May show enhanced lipophilicity affecting bioavailability. |
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Structural Analogues and Their Key Differences
Structural Insights :
- The target compound differs from MH-78 in the piperazine substituent: the para-methoxyphenyl group (vs. MH-78’s ortho-methoxyphenoxy ethyl) may alter receptor binding kinetics due to steric and electronic effects .
- The RA compounds () feature unsaturated aliphatic chains (butenyl) and fluorinated aryl groups, which could influence metabolic stability and solubility .
Pharmacological and Functional Comparisons
α1/β-Adrenoceptor Antagonism
- MH-78: Demonstrates balanced α1- and β-blockade with additional nitric oxide (NO)-mediated vasodilation, comparable to carvedilol but with superior hypotensive effects in vivo .
- HBK-10: Shows preferential α1-adrenolytic activity (pA2 = 8.2) over β-blockade, making it effective against arrhythmias without significant β-mediated side effects .
- Target Compound : The 4-methoxyphenyl group may enhance α1-selectivity compared to MH-78, though empirical data are needed to confirm this hypothesis.
Clinical and Preclinical Relevance
- MH-78’s NO-mediated effects position it as a dual-action antihypertensive, whereas HBK-10’s antiarrhythmic properties highlight its niche in cardiac rhythm management .
- The target compound ’s structural hybridity may offer a broader therapeutic window, but its lack of direct clinical data necessitates further investigation into off-target effects (e.g., serotonin or dopamine receptor interactions).
Biological Activity
1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex chemical compound with significant potential in pharmacology, particularly in the treatment of various neuropsychiatric disorders. Its structure incorporates a piperazine moiety alongside phenolic and propanol components, suggesting interactions with neurotransmitter systems that could be beneficial in therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that enhances its biological activity. The presence of the piperazine ring is known to confer various pharmacological properties, including interactions with serotonin and dopamine receptors.
| Property | Value |
|---|---|
| Molecular Weight | 591.7 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bonds | 12 |
The biological activity of this compound primarily revolves around its role as a receptor antagonist. Research indicates that it interacts significantly with serotonin (5-HT) and dopamine (D2) receptors, which are crucial in regulating mood, anxiety, and cognition.
Receptor Affinity
In studies evaluating similar compounds, it was found that derivatives with comparable structures exhibited high affinity for:
- 5-HT1A Receptors : Implicated in the regulation of anxiety and depression.
- Dopaminergic D2 Receptors : Associated with psychotic disorders and mood regulation.
Pharmacological Studies
Recent studies have highlighted the antidepressant-like properties of related compounds, suggesting that this compound may also exhibit similar effects.
Case Studies
- Antidepressant Activity : In animal models, compounds structurally related to this compound demonstrated significant antidepressant-like effects without impairing motor function. These studies suggest a potential for treating major depressive disorders through modulation of serotonergic and noradrenergic systems .
- Anxiolytic Properties : Other derivatives have shown anxiolytic effects, indicating that this compound may also reduce anxiety-related behaviors in various animal models .
In Vitro Studies
In vitro pharmacological assays have been conducted to assess the cytotoxicity and metabolic stability of the compound. The results indicate:
- High Affinity for Receptors : The compound shows significant binding affinity for multiple serotonin receptor subtypes (5-HT1A, 5-HT2A) and moderate affinity for dopamine receptors.
| Receptor Type | Affinity |
|---|---|
| 5-HT1A | High |
| D2 | Moderate |
| 5-HT2A | Moderate |
Q & A
(Basic) What experimental design strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
Synthetic optimization should employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example:
- Use fractional factorial designs to screen critical variables (e.g., reaction temperature, solvent polarity, catalyst loading).
- Apply response surface methodology (RSM) to identify optimal molar ratios and reaction times .
- Validate purity at each stage via HPLC (≥95% purity threshold) and track intermediates using LC-MS to detect side products.
Table 1: Example DoE Parameters for Synthesis
| Variable | Range Tested | Optimal Condition Identified |
|---|---|---|
| Reaction Temperature | 60–100°C | 80°C |
| Solvent (Polarity Index) | THF (4.0) to DMF (6.4) | DMF |
| Catalyst Loading | 5–15 mol% | 10 mol% |
(Basic) Which spectroscopic and chromatographic methods are most reliable for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the presence of the 2,6-dimethylphenoxy group (δ 2.2–2.4 ppm for methyl protons) and piperazine ring protons (δ 2.8–3.5 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight (expected [M+H]: ~445.2 g/mol) with ≤2 ppm error tolerance.
- HPLC-PDA: Monitor purity using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) .
(Basic) How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies under ICH Q1A guidelines:
- Test degradation in solutions (pH 1–10) and solid-state (25°C/60% RH, 40°C/75% RH) for 4 weeks.
- Analyze via HPLC for decomposition products (e.g., hydrolysis of the piperazine moiety) .
- Use FTIR to detect changes in functional groups (e.g., O-H stretching at 3200–3600 cm).
(Advanced) What computational approaches are suitable for predicting receptor binding interactions?
Methodological Answer:
- Perform molecular docking (AutoDock Vina or Schrödinger Suite) against adrenergic receptors (e.g., α-AR), given structural similarity to naftopidil derivatives .
- Use QM/MM simulations to model the protonation state of the piperazine nitrogen under physiological pH.
- Validate predictions with radioligand binding assays (e.g., H-prazosin displacement) .
(Advanced) How can contradictory data on pharmacological activity be resolved?
Methodological Answer:
- Cross-validate assays: Compare results from functional (e.g., cAMP accumulation) vs. binding assays to distinguish agonism/antagonism.
- Apply Bayesian statistical models to reconcile variability in IC values across cell lines.
- Use meta-analysis frameworks to contextualize findings against structurally analogous compounds (e.g., 1-(3,4-dimethoxyphenyl) derivatives) .
(Advanced) What methodologies are recommended for studying metabolic pathways?
Methodological Answer:
- In vitro hepatocyte assays: Incubate with human liver microsomes (HLM) and NADPH to identify phase I metabolites (e.g., O-demethylation at the 4-methoxyphenyl group).
- LC-QTOF-MS/MS: Detect glucuronidation (phase II) with mass shifts of +176 Da.
- CYP450 inhibition screening: Test isoform-specific activity (CYP3A4, CYP2D6) using fluorogenic substrates .
(Advanced) How can enantiomeric purity be ensured given the compound’s stereochemistry?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IG-3 column (hexane:isopropanol 90:10, 1.0 mL/min) to resolve enantiomers.
- Circular Dichroism (CD): Compare experimental CD spectra with computed spectra (TDDFT methods) for absolute configuration .
(Advanced) What strategies mitigate toxicity risks in early-stage studies?
Methodological Answer:
- In silico toxicity prediction: Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or hERG channel inhibition.
- In vitro cytotoxicity screening: Test against HEK293 and HepG2 cells (MTT assay, 24–72 hr exposure) .
- Ames test: Assess mutagenicity with TA98 and TA100 strains (±S9 metabolic activation) .
(Advanced) How can isotopic labeling elucidate reaction mechanisms during synthesis?
Methodological Answer:
- Use O-labeled reagents to trace ether bond formation in the phenoxy group.
- Analyze intermediates via ESI-MS/MS to identify labeled fragments (e.g., m/z shifts of +2 Da).
- Combine with DFT calculations to map energy barriers for key steps (e.g., nucleophilic substitution) .
(Advanced) What advanced separation techniques improve yield in complex mixtures?
Methodological Answer:
- Preparative SFC (Supercritical Fluid Chromatography): Resolve diastereomers using CO/methanol co-solvent systems.
- Simulated Moving Bed (SMB) Chromatography: Optimize for continuous separation of polar byproducts.
- Membrane filtration: Apply nanofiltration (MWCO 300–500 Da) to concentrate the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
